molecular formula C10H7N3S B132059 Thiazolo[4,5-c]quinolin-2-amine CAS No. 143667-61-2

Thiazolo[4,5-c]quinolin-2-amine

Cat. No. B132059
M. Wt: 201.25 g/mol
InChI Key: XNJAINQKRZAMIG-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]quinolin-2-amine is a chemical compound with the molecular formula C10H7N3S . It is also known by its IUPAC name [1,3]Thiazolo[4,5-c]quinolin-2-amine .


Molecular Structure Analysis

The molecular structure of Thiazolo[4,5-c]quinolin-2-amine consists of 10 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The average mass is 201.248 Da and the monoisotopic mass is 201.036072 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Thiazolo[4,5-c]quinolin-2-amine include an average mass of 201.248 Da and a monoisotopic mass of 201.036072 Da . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Cytotoxic Activity and DNA Binding

  • Thiazolo[5,4-b]quinoline derivatives demonstrate significant cytotoxic activity, influenced by substituents at the 2-position. These compounds exhibit potential in DNA-intercalation and possess anticancer properties, with particular effectiveness against specific cancer cell lines (Reyes-Rangel et al., 2016).

Synthesis and Reactivity

  • The synthesis of various thiazoloquinoline derivatives, including 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, has been achieved. These compounds are notable for their reactivity in electrophilic substitution reactions, leading to diverse derivatives with potential pharmacological applications (Aleksandrov et al., 2020).

Antineoplastic and Immunomodulatory Activities

  • Thiazolo[5,4-b]quinoline derivatives, such as D3CLP, have been found to exhibit antineoplastic activity, especially against leukemia cells. These compounds can induce apoptosis in cancer cells through the activation of effector caspases, suggesting their potential as specific anti-tumor agents (González-Sánchez et al., 2011).
  • Certain thiazolo[4,5-c]quinolines display agonistic activities towards Toll-like receptor-8, which is significant in developing vaccine adjuvants, particularly for neonatal vaccines. Modifications at different positions of the thiazoloquinoline core influence their immunological activity (Kokatla et al., 2013).

Antimicrobial Properties

  • Thiazolo[4,5-c]quinoline derivatives have been synthesized and evaluated for antimicrobial activities. Some of these compounds exhibit promising antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents (El-Gazzar et al., 2008).

properties

IUPAC Name

[1,3]thiazolo[4,5-c]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJAINQKRZAMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474283
Record name Thiazolo[4,5-c]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[4,5-c]quinolin-2-amine

CAS RN

143667-61-2
Record name Thiazolo[4,5-c]quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Yoo, DB Salunke, D Sil, X Guo… - Journal of medicinal …, 2014 - ACS Publications
Toll-like receptor (TLR) 7 and 8 agonists are potential vaccine adjuvants, since they directly activate APCs and enhance Th1-driven immune responses. Previous SAR investigations in …
Number of citations: 77 pubs.acs.org
J Escribano, C Rivero‐Hernández, H Rivera… - …, 2011 - Wiley Online Library
Two new families of closely related selective, non‐cytotoxic, and potent antitubercular agents were discovered: thioquinolines and thiazoloquinolines. The compounds were found to …

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